
Phenosafranin
概要
説明
Phenosafranin is a phenazine dye . It is also known as 3,7-Diamino-5-phenylphenazinium chloride . It has high binding affinity to triplex RNA compared to the parent duplex form, binds through intercalation to both forms of RNA . It can be used for staining plant cells, determination of hemoglobin, dopamine, serotonin and so on .
Molecular Structure Analysis
The molecular formula of Phenosafranin is C18H15ClN4 . Its average mass is 322.792 Da and its monoisotopic mass is 322.098511 Da .Chemical Reactions Analysis
Phenosafranin has been used in a colorimetric-sensing platform based on its diazotization for the detection of NO−2 under acidic conditions using the Griess assay . The diazotization of commercial phenosafranin produces a color change from purplish to blue, which enables colorimetric quantitative detection of NO−2 .科学的研究の応用
Colorimetric Sensing in Environmental Monitoring
Phenosafranin has been utilized in the development of a colorimetric-sensing platform for the detection of nitrite ions (NO−2) in environmental samples . This application is crucial for monitoring water quality, as nitrite is a common pollutant that can have detrimental effects on ecosystems and human health. The diazotization reaction of Phenosafranin under acidic conditions leads to a color change, which can be quantitatively measured, providing a simple and effective method for nitrite detection.
Antibacterial Photodynamic Therapy
In medical research, Phenosafranin-based photosensitizers have shown promise for the inactivation of both Gram-positive and Gram-negative bacteria . These photosensitizers, when activated by light, produce reactive oxygen species that can destroy bacterial cells, offering a potential treatment for infections, especially those resistant to traditional antibiotics.
Cancer Therapeutics and Diagnostics
Phenosafranin conjugates, such as biotin-phenosafranin, have been explored as agents for targeted cancer therapy and imaging . These conjugates can be used to selectively target cancer cells, minimizing the impact on healthy tissues, and provide a dual function of therapy and diagnostic imaging in a single compound.
Food Safety Applications
In the food industry, Phenosafranin’s colorimetric properties have been harnessed for the detection of nitrite in food products . Nitrite is commonly used as a preservative, and its levels need to be carefully monitored to ensure food safety. Phenosafranin’s ability to change color in the presence of nitrite makes it a valuable tool for ensuring compliance with food safety standards.
Material Science: Functionalization of Nanomaterials
Phenosafranin has been used to functionalize carbon nanotubes, enhancing their properties for various applications in materials science . The interaction between Phenosafranin and the nanotubes facilitates charge transfer, which can modify the electrical and mechanical properties of the nanotubes, making them suitable for advanced material applications.
Analytical Chemistry: Enzymatic Electrodes
In analytical chemistry, Phenosafranin has been incorporated into enzymatic electrodes for the determination of nitrate content in water samples . These electrodes offer a sensitive and selective method for nitrate analysis, which is essential for environmental monitoring and assessing water quality.
Photovoltaic Devices
Research has investigated the incorporation of Phenosafranin in organic photovoltaic devices . The aim is to enhance the efficiency of these devices by improving the solubility and transport properties of the active materials, contributing to the development of more efficient solar energy harvesting technologies.
Clinical Microbiology
Phenosafranin is commonly used in clinical microbiology for staining Gram-negative bacteria in smears . This application is important for the rapid identification and differentiation of bacterial species in clinical samples, aiding in the diagnosis and treatment of infections.
作用機序
Target of Action
Phenosafranin primarily targets DNA , particularly double-stranded and heat-denatured DNA . It has been found to have a high binding affinity to these forms of DNA . The compound is also used as a stain for various biological specimens, including Gram-negative bacteria .
Mode of Action
Phenosafranin interacts with its targets through a process known as intercalation . This involves the insertion of the Phenosafranin molecule between the base pairs of the DNA helix . The intercalation of Phenosafranin into DNA induces strong quenching in the fluorescence spectra of the dye .
Biochemical Pathways
The intercalation of Phenosafranin into DNA can lead to structural damages, potentially preventing further information retrieval from DNA and leading to the arrest of cell division . This mechanism has implications in several biological processes, including cancer chemotherapy .
Pharmacokinetics
Research has shown that the solubility of phenosafranin can be enhanced in an aqueous environment, which could potentially improve its bioavailability .
Result of Action
The interaction of Phenosafranin with DNA can lead to significant molecular and cellular effects. For instance, the intercalation of Phenosafranin into DNA can cause structural damages, potentially leading to the arrest of cell division . In addition, Phenosafranin has been found to exhibit good activity against certain cancer cell lines when used as a photosensitizer .
Action Environment
The action, efficacy, and stability of Phenosafranin can be influenced by various environmental factors. For instance, the presence of certain salts can enhance the solubilization of Phenosafranin, potentially improving its efficacy . Furthermore, the fluorescence emission of Phenosafranin bound to DNA can be affected by the presence of certain ions .
Safety and Hazards
将来の方向性
Phenosafranin has been used in a colorimetric-sensing platform for the detection of NO−2 , which shows promise for real applications. A biotinylated phenazine compound as a phenosafranin conjugate (Biot-PSF) was synthesized and reported for the first time. The new conjugate was found to be useful as a chemotherapeutic agent with a cancer targeting unit for imaging . This suggests potential future directions in medical and chemical sensing applications.
特性
IUPAC Name |
10-phenylphenazin-10-ium-2,8-diamine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4.ClH/c19-12-6-8-15-17(10-12)22(14-4-2-1-3-5-14)18-11-13(20)7-9-16(18)21-15;/h1-11H,(H3,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUHUMACVWVDME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=C3C=C(C=CC3=NC4=C2C=C(C=C4)N)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701001694 | |
| Record name | 3,7-Diamino-5-phenylphenazin-5-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green lustrous solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |
| Record name | Phenosafranin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16539 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phenosafranin | |
CAS RN |
81-93-6 | |
| Record name | Phenosafranine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenosafranine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenosafranin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenosafranin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7-Diamino-5-phenylphenazin-5-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-diamino-5-phenylphenazinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENOSAFRANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47U3T2FC2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



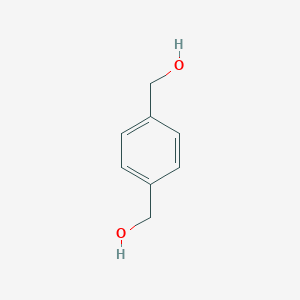


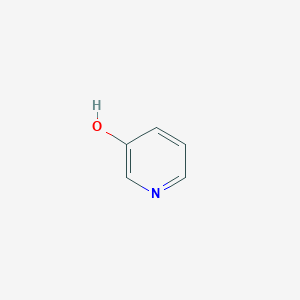

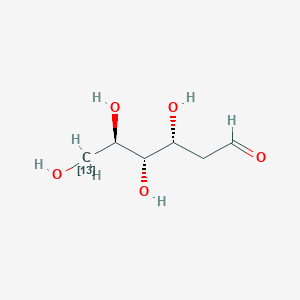
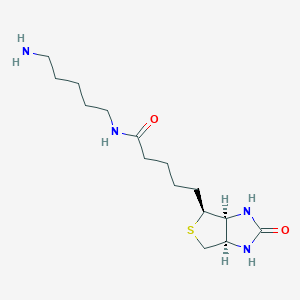
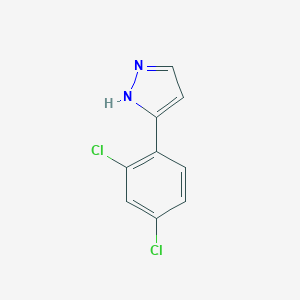





![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)